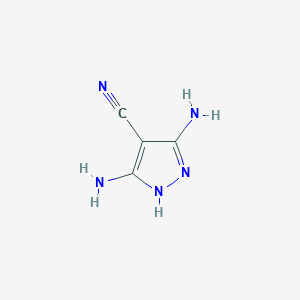

3,5-diamino-1H-pyrazole-4-carbonitrile

Overview

Description

3,5-diamino-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H5N5 . It is a nitrogen-rich compound .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . Another study reported a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro [4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The InChI code of the compound is 1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, a study reported the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.12 . It has a boiling point of 624.5°C at 760 mmHg and a melting point of 169-170°C .Scientific Research Applications

Synthesis of Pyrazole Derivatives

3,5-Diamino-1H-pyrazole-4-carbonitrile is utilized in the synthesis of various pyrazole derivatives. For instance, it plays a role in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013). Another example includes its use in synthesizing 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, highlighting its versatility in creating complex chemical structures (Khalafy, Marjani, & Salami, 2014).

Applications in Corrosion Inhibition

Pyrazole derivatives, including those derived from this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness in inhibiting corrosion and the adsorption behaviors suggest potential industrial applications in material protection (Motawea & Abdelaziz, 2015).

Biomedical and Pharmacological Research

Several studies have explored the role of this compound derivatives in biomedical research. For instance, some derivatives have shown potential as protein kinase inhibitors, which could be relevant in the treatment of diseases like Alzheimer's (Chioua et al., 2009). Additionally, these compounds have been evaluated for their neurotropic activities, indicating potential applications in neurological research and therapy (Paronikyan et al., 2016).

Green Chemistry and Sustainable Synthesis

Recent advancements include the development of sustainable, microwave-assisted methods for synthesizing pyrazole-4-carbonitrile derivatives. This approach aligns with green chemistry principles by reducing organic solvents and hazardous residues, indicating an environmentally friendly direction in chemical synthesis (Karati, Kumar, & Mahadik, 2022).

Nanotechnology and Drug Delivery

In the field of nanotechnology, pyrazole derivatives have been incorporated into dendrimer and liposome-based strategies to enhance the solubility of antiproliferative compounds. This research indicates potential applications in improving drug delivery systems and pharmaceutical formulation (Alfei, Spallarossa, Lusardi, & Zuccari, 2022)

Safety and Hazards

The safety information for 3,5-diamino-1H-pyrazole-4-carbonitrile indicates that it is a dangerous compound. The hazard statements include H301+H311+H331, which suggest toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

3,5-diamino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASYLSHAZSEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557327 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6844-58-2 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

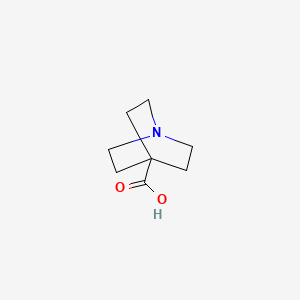

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)